molecular formula C14H24O2 B14706232 3Z,5Z-tetradecadienoic acid

3Z,5Z-tetradecadienoic acid

Cat. No.: B14706232
M. Wt: 224.34 g/mol
InChI Key: YRUMHTHCEZRHTN-BASFJDSNSA-N
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Description

3Z,5Z-Tetradecadienoic acid is a long-chain polyunsaturated fatty acid characterized by the presence of two double bonds at positions 3 and 5 in the Z configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3Z,5Z-tetradecadienoic acid can be achieved through various methods. One notable approach involves the Cadiot–Chodkiewicz cross-coupling reaction of 1-decyne and 4-bromo-3-butyn-1-ol in the presence of copper(I) chloride, followed by stereoselective reductions and Jones oxidation . This method provides a high yield and stereoselectivity, making it a preferred route for laboratory synthesis.

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes. For instance, the yeast Pichia guilliermondii can be used to biosynthesize this compound from ricinoleic acid through a series of β-oxidation steps . This biotechnological approach is advantageous due to its sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3Z,5Z-Tetradecadienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into hydroxy acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated fatty acids.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents like bromine or chlorine can be employed.

Major Products:

    Oxidation: Hydroxy acids and other oxidized derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

3Z,5Z-Tetradecadienoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3Z,5Z-tetradecadienoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, influencing membrane fluidity and function. Additionally, it may act as a signaling molecule, modulating various metabolic pathways and cellular responses .

Comparison with Similar Compounds

    3E,5Z-Tetradecadienoic Acid: This isomer differs in the configuration of the double bond at position 3.

    3Z,5E-Tetradecadienoic Acid: This isomer has a different configuration at position 5.

Uniqueness: 3Z,5Z-Tetradecadienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with biological systems, making it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(3Z,5Z)-tetradeca-3,5-dienoic acid

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/b10-9-,12-11-

InChI Key

YRUMHTHCEZRHTN-BASFJDSNSA-N

Isomeric SMILES

CCCCCCCC/C=C\C=C/CC(=O)O

Canonical SMILES

CCCCCCCCC=CC=CCC(=O)O

Origin of Product

United States

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